molecular formula C14H17NO4 B1345109 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone CAS No. 29942-00-5

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

Cat. No.: B1345109
CAS No.: 29942-00-5
M. Wt: 263.29 g/mol
InChI Key: IEYNXHCBGBVCPE-UHFFFAOYSA-N
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Description

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its structure features a phenyl ethanone core substituted at the para position with a 2-(morpholin-4-yl)-2-oxoethoxy group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Key identifiers include the SMILES string O=C(COC1=CC=C(C=C1)C(C)=O)N2CCOCC2 and the CAS registry number provided by Sigma-Aldrich .

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)12-2-4-13(5-3-12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNXHCBGBVCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184047
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29942-00-5
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029942005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 4-acetylphenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone, focusing on substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
This compound Morpholin-4-yl-2-oxoethoxy C₁₄H₁₇NO₄ 263.29 Not reported Lab use (structural features)
7e (Antiproliferative derivative) 4-Methoxyphenylsulfonyl-piperazine Not provided 131–134 Preliminary antiproliferative activity
1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone Morpholine-4-sulfonyl C₁₂H₁₄NO₄S 283.31 Not reported Lab use (sulfonyl group enhances polarity)
APEHQ (Azo dye derivative) Piperazinyl-azo-quinoline Not provided Not reported Antifungal (enhanced with metal complexes)
Chalcone derivative (7k) 4-Bromophenyl-tetrazolyl-thio-sulfonyl Not provided 155–157 Antimicrobial potential (structural similarity)
UDO (Pyridine-based CYP51 inhibitor) Trifluoromethyl-phenyl-piperazine Not provided Not reported Antiparasitic (vs. Trypanosoma cruzi)

Structural and Functional Group Analysis

  • Morpholine vs. Piperazine-based compounds, such as those in , often exhibit higher melting points (e.g., 165–167°C for trifluoromethyl-substituted 7f) due to stronger intermolecular interactions from electron-withdrawing groups .
  • Sulfonyl vs. Oxoethoxy Groups : Replacing the oxoethoxy group with a sulfonyl moiety (as in ) increases polarity and may enhance metabolic stability but reduce membrane permeability .
  • Tetrazole and Thioether Linkages: Compounds like 7g–7k incorporate tetrazole-thioether groups, which are associated with improved antimicrobial and antiproliferative activities compared to simpler ethanone derivatives .

Physicochemical Properties

  • Melting Points : Electron-deficient substituents (e.g., trifluoromethyl in 7f) correlate with higher melting points compared to electron-rich groups (e.g., methoxy in 7e) .
  • Solubility: Morpholine and sulfonyl groups () likely improve aqueous solubility compared to nonpolar tert-butyl derivatives () .

Biological Activity

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in ResearchGate explored various derivatives of phenyl ethanones and their effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Another aspect of biological activity for this compound is its antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The study utilized various concentrations of the compound over a 48-hour exposure period.

Results:

  • IC50 Value: The IC50 was determined to be approximately 25 µM, indicating effective cytotoxicity against MCF-7 cells.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial potential of the compound against common pathogens. Using agar diffusion methods, researchers assessed the inhibition zones produced by varying concentrations of the compound.

Results:

  • Inhibition Zones: The largest inhibition zone measured was 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

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